molecular formula C16H21N3O2 B2910724 3-[(2,5-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione CAS No. 1516577-96-0

3-[(2,5-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2910724
CAS No.: 1516577-96-0
M. Wt: 287.363
InChI Key: ZMURCKJHDSJABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-Dimethylphenyl)methyl]-1,3,9-triazaspiro[45]decane-2,4-dione is a complex organic compound known for its unique spirocyclic structure

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-4-5-12(2)13(8-11)9-19-14(20)16(18-15(19)21)6-3-7-17-10-16/h4-5,8,17H,3,6-7,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMURCKJHDSJABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3(CCCNC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction. The starting materials often include 4-methoxycyclohexan-1-one and 2,5-dimethylphenylacetyl chloride. The reaction conditions are generally mild, with temperatures maintained between 20-30°C and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are generally carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired product formation. For instance, oxidation reactions are often conducted at room temperature, while reduction reactions may require lower temperatures to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(2,5-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,5-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This makes it a versatile compound with diverse applications in various fields of research and industry .

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